2-(Methylsulfonyl)benzenesulfonyl chloride
Overview
Description
2-(Methylsulfonyl)benzenesulfonyl chloride is an organic compound with the chemical formula C8H8Cl2O4S2. It is a white crystalline powder that is stable at room temperature and has a pungent smell. This compound is often used as an important intermediate in organic synthesis, particularly in the preparation of various active compounds involving aromatic sulfone compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: A common preparation method for 2-(Methylsulfonyl)benzenesulfonyl chloride involves the reaction of 2-(methylsulfonyl) phenol with thionyl chloride in a mixed acid . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating advanced techniques for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: It reacts with water to produce benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Thionyl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines, which react with the compound to form sulfonamides.
Water: Reacts with the compound under hydrolysis conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions.
Benzenesulfonic Acid and Hydrochloric Acid: Formed through hydrolysis.
Scientific Research Applications
2-(Methylsulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(Methylsulfonyl)benzenesulfonyl chloride exerts its effects involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with similar reactivity but a simpler structure (CH3SO2Cl).
Benzenesulfonyl Chloride: Another sulfonyl chloride with a similar aromatic structure but lacking the methylsulfonyl group (C6H5SO2Cl).
Uniqueness: 2-(Methylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both methylsulfonyl and sulfonyl chloride groups, which confer distinct reactivity and applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-13(9,10)6-4-2-3-5-7(6)14(8,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJTUCSESGEMOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370614 | |
Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89265-35-0 | |
Record name | 2-(methylsulfonyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulfonyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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